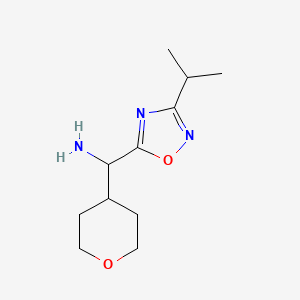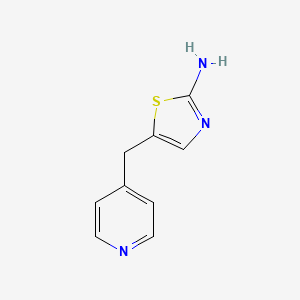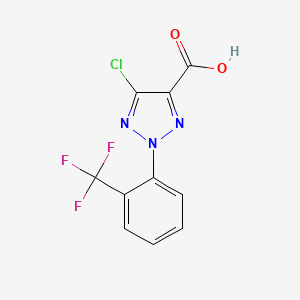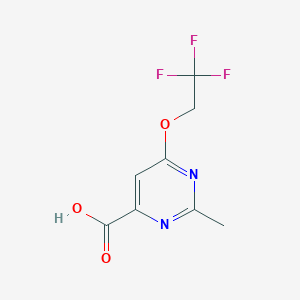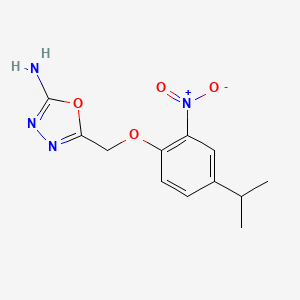
5-((4-Isopropyl-2-nitrophenoxy)methyl)-1,3,4-oxadiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-((4-Isopropyl-2-nitrophenoxy)methyl)-1,3,4-oxadiazol-2-amine is a synthetic organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of an isopropyl group, a nitro group, and a phenoxy group attached to the oxadiazole ring
Vorbereitungsmethoden
The synthesis of 5-((4-Isopropyl-2-nitrophenoxy)methyl)-1,3,4-oxadiazol-2-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Nitration: The nitration of 4-isopropylphenol to introduce the nitro group.
Etherification: The reaction of the nitrated product with chloroacetic acid to form 2-(4-isopropyl-2-nitrophenoxy)acetic acid.
Cyclization: The conversion of the acetic acid derivative to the oxadiazole ring through cyclization with hydrazine hydrate.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using automated and scalable processes.
Analyse Chemischer Reaktionen
5-((4-Isopropyl-2-nitrophenoxy)methyl)-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Oxidation: The isopropyl group can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate.
Common reagents and conditions used in these reactions include hydrogen gas, palladium on carbon, potassium permanganate, and various nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
5-((4-Isopropyl-2-nitrophenoxy)methyl)-1,3,4-oxadiazol-2-amine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Agrochemicals: It can be explored for its potential use as a pesticide or herbicide, given its ability to interact with biological targets in plants and pests.
Wirkmechanismus
The mechanism of action of 5-((4-Isopropyl-2-nitrophenoxy)methyl)-1,3,4-oxadiazol-2-amine depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of certain enzymes or receptors, thereby modulating biological pathways. The molecular targets and pathways involved can vary, but they often include key proteins involved in disease processes.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 5-((4-Isopropyl-2-nitrophenoxy)methyl)-1,3,4-oxadiazol-2-amine include other oxadiazole derivatives, such as:
- 2-(4-Isopropyl-2-nitrophenoxy)acetic acid
- 2-(4-Isopropyl-2-nitrophenoxy)acetamide
- 2-(4-Isopropyl-2-nitrophenoxy)acetohydrazide
These compounds share structural similarities but differ in their functional groups, which can lead to variations in their chemical reactivity and applications. The uniqueness of this compound lies in its specific combination of functional groups and the resulting properties.
Eigenschaften
Molekularformel |
C12H14N4O4 |
|---|---|
Molekulargewicht |
278.26 g/mol |
IUPAC-Name |
5-[(2-nitro-4-propan-2-ylphenoxy)methyl]-1,3,4-oxadiazol-2-amine |
InChI |
InChI=1S/C12H14N4O4/c1-7(2)8-3-4-10(9(5-8)16(17)18)19-6-11-14-15-12(13)20-11/h3-5,7H,6H2,1-2H3,(H2,13,15) |
InChI-Schlüssel |
MTXKHHBLKZWHTC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC(=C(C=C1)OCC2=NN=C(O2)N)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





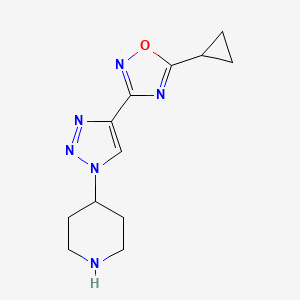
![2-(7-(Chloromethyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)-N-methylacetamide](/img/structure/B11778888.png)
